molecular formula C10H13N3O2 B3305881 N,N'-(Pyridin-2-ylmethylene)diacetamide CAS No. 924858-90-2

N,N'-(Pyridin-2-ylmethylene)diacetamide

Cat. No.: B3305881
CAS No.: 924858-90-2
M. Wt: 207.23 g/mol
InChI Key: QBJYNWITKJOTEE-UHFFFAOYSA-N
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Description

N,N’-(Pyridin-2-ylmethylene)diacetamide: is a chemical compound with the molecular formula C10H13N3O2 and a molecular weight of 207.23 g/mol . This compound is known for its unique structure, which includes a pyridine ring and two acetamide groups. It is often used in various scientific research applications due to its interesting chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N’-(Pyridin-2-ylmethylene)diacetamide typically involves the reaction of 2-pyridinecarboxaldehyde with diacetamide under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as acetic acid. The reaction mixture is heated under reflux for several hours to ensure complete reaction .

Industrial Production Methods: In an industrial setting, the production of N,N’-(Pyridin-2-ylmethylene)diacetamide may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: N,N’-(Pyridin-2-ylmethylene)diacetamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of the pyridine ring and the acetamide groups.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridinecarboxylic acid derivatives, while reduction may produce pyridinecarbinol derivatives .

Scientific Research Applications

N,N’-(Pyridin-2-ylmethylene)diacetamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N,N’-(Pyridin-2-ylmethylene)diacetamide involves its interaction with specific molecular targets. The pyridine ring and acetamide groups allow it to form hydrogen bonds and coordinate with metal ions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Uniqueness: N,N’-(Pyridin-2-ylmethylene)diacetamide is unique due to its combination of a pyridine ring and acetamide groups, which provide distinct chemical and biological properties. Its ability to form stable complexes with transition metals and its potential biological activities make it a valuable compound for research and industrial applications .

Properties

IUPAC Name

N-[acetamido(pyridin-2-yl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O2/c1-7(14)12-10(13-8(2)15)9-5-3-4-6-11-9/h3-6,10H,1-2H3,(H,12,14)(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBJYNWITKJOTEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(C1=CC=CC=N1)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901269993
Record name N,N′-(2-Pyridinylmethylene)bis[acetamide]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901269993
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

924858-90-2
Record name N,N′-(2-Pyridinylmethylene)bis[acetamide]
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=924858-90-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N,N′-(2-Pyridinylmethylene)bis[acetamide]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901269993
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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